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Compound of Interest

Compound Name:
3-Chloro-1-benzothiophene-2-

carbaldehyde

Cat. No.: B111835 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties,

synthesis, and potential biological relevance of 3-Chloro-1-benzothiophene-2-carbaldehyde.

Due to the limited availability of experimental data for this specific compound, this guide also

includes predicted properties and representative data from closely related analogs to provide a

thorough understanding for research and development purposes.

Core Physicochemical Properties
The known physicochemical properties of 3-Chloro-1-benzothiophene-2-carbaldehyde are

summarized in the table below. It should be noted that some data is limited and further

experimental verification is recommended.
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Property Value Source

Molecular Formula C₉H₅ClOS

Molecular Weight 196.66 g/mol

CAS Number 14006-54-3

Melting Point 112-113 °C

Boiling Point 331.1 °C at 760 mmHg

Appearance
Expected to be a solid at room

temperature

Solubility

Expected to be soluble in

common organic solvents like

dichloromethane, chloroform,

and ethyl acetate.

Spectral Data (Expected)
Detailed experimental spectral data for 3-Chloro-1-benzothiophene-2-carbaldehyde is not

readily available in the public domain. The following table summarizes the expected spectral

characteristics based on the analysis of structurally similar compounds, such as substituted

benzothiophenes and aromatic aldehydes.
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Technique Expected Peaks/Signals

¹H NMR

Aromatic protons (4H) in the range of δ 7.5-8.5

ppm. Aldehydic proton (1H) as a singlet around

δ 9.5-10.5 ppm.

¹³C NMR
Aromatic carbons in the range of δ 120-145

ppm. Aldehydic carbon around δ 185-195 ppm.

IR (Infrared) Spectroscopy

Strong C=O stretching band for the aldehyde at

approximately 1680-1700 cm⁻¹. C-Cl stretching

vibration around 700-800 cm⁻¹. Aromatic C-H

stretching above 3000 cm⁻¹.

Mass Spectrometry (MS)

Molecular ion peak (M⁺) at m/z 196, with a

characteristic isotopic pattern for one chlorine

atom (M+2 peak at ~33% intensity of M⁺).

Synthesis and Purification
The most plausible and widely used method for the synthesis of 2-formyl-benzothiophenes is

the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich

aromatic ring.

Proposed Synthetic Pathway: Vilsmeier-Haack Reaction
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Vilsmeier-Haack Reagent Formation Formylation Reaction

DMF

Vilsmeier Reagent
(Chloroiminium salt)

+ POCl₃

POCl3 3-Chloro-1-benzothiophene

Iminium Salt Intermediate

+ Vilsmeier Reagent

3-Chloro-1-benzothiophene-2-carbaldehyde

Hydrolysis

Click to download full resolution via product page

Caption: Proposed synthesis of 3-Chloro-1-benzothiophene-2-carbaldehyde via the

Vilsmeier-Haack reaction.

Experimental Protocol: Vilsmeier-Haack Formylation of
3-Chloro-1-benzothiophene
Disclaimer: This is a generalized protocol and may require optimization for the specific

substrate.

Materials:

3-Chloro-1-benzothiophene (1 equivalent)

N,N-Dimethylformamide (DMF) (solvent and reagent)

Phosphorus oxychloride (POCl₃) (1.1 - 1.5 equivalents)

Dichloromethane (DCM) or 1,2-dichloroethane (DCE) (as solvent, optional)
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Ice-cold water

Saturated sodium bicarbonate solution

Brine

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a

magnetic stirrer, and a nitrogen inlet, add anhydrous DMF.

Cool the flask to 0 °C in an ice bath.

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous

stirring. The Vilsmeier reagent will form in situ.

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

Dissolve 3-Chloro-1-benzothiophene in a minimal amount of anhydrous DMF or an

appropriate solvent like DCM.

Add the solution of the starting material dropwise to the Vilsmeier reagent at 0 °C.

After the addition, allow the reaction mixture to warm to room temperature and then heat to

60-80 °C for several hours. The reaction progress should be monitored by Thin Layer

Chromatography (TLC).

Once the reaction is complete, cool the mixture to room temperature and then pour it

carefully onto crushed ice with stirring.

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution

until the effervescence ceases.

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

Combine the organic layers and wash with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude product.

Purification Protocol: Column Chromatography
Stationary Phase: Silica gel (60-120 mesh) Mobile Phase: A gradient of ethyl acetate in hexane

(e.g., starting from 5% ethyl acetate in hexane and gradually increasing the polarity). The

optimal solvent system should be determined by TLC analysis.

Procedure:

Prepare a slurry of silica gel in hexane and pack a glass column.

Dissolve the crude product in a minimum amount of dichloromethane and adsorb it onto a

small amount of silica gel.

Load the dried, adsorbed product onto the top of the packed column.

Elute the column with the chosen solvent system, starting with a low polarity.

Collect the fractions and monitor them by TLC.

Combine the fractions containing the pure product and evaporate the solvent to yield the

purified 3-Chloro-1-benzothiophene-2-carbaldehyde.

Biological and Pharmacological Context
Benzothiophene and its derivatives are known to exhibit a wide range of biological activities,

making them important scaffolds in drug discovery.[1][2] The introduction of a chloro substituent

can significantly modulate the pharmacological profile of the parent molecule.

Potential Biological Activities of Chloro-Substituted
Benzothiophenes
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Chloro-Substituted Benzothiophene Scaffold

Antimicrobial Anticancer Anti-inflammatory Enzyme Inhibition
(e.g., Kinases)
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Caption: Potential pharmacological activities of chloro-substituted benzothiophene derivatives.

Derivatives of benzothiophene have shown promise in several therapeutic areas:

Antimicrobial Agents: Many substituted benzothiophenes have demonstrated significant

antibacterial and antifungal properties. The presence of a halogen atom can enhance this

activity.[3]

Anticancer Agents: The benzothiophene nucleus is a key component in several anticancer

drugs, such as raloxifene. Chloro-substituted derivatives may exhibit cytotoxic effects against

various cancer cell lines.[4]

Enzyme Inhibitors: The rigid, planar structure of the benzothiophene ring makes it a suitable

scaffold for designing inhibitors of various enzymes, including kinases, which are important

targets in cancer therapy.

The aldehyde functionality at the 2-position of 3-Chloro-1-benzothiophene-2-carbaldehyde
serves as a versatile synthetic handle for further chemical modifications, allowing for the

generation of a diverse library of compounds for biological screening.

Conclusion
3-Chloro-1-benzothiophene-2-carbaldehyde is a valuable building block for the synthesis of

novel heterocyclic compounds with potential applications in drug discovery and materials

science. While detailed experimental data for this specific molecule is sparse, this guide

provides a solid foundation of its known properties, a reliable synthetic approach, and an

overview of its potential biological significance based on the broader class of benzothiophene
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derivatives. Further research is warranted to fully characterize this compound and explore its

therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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